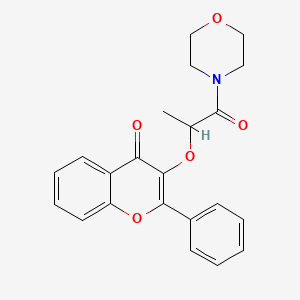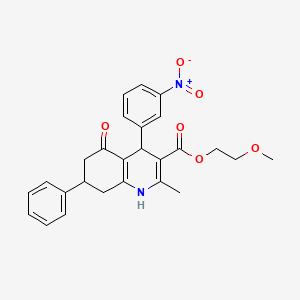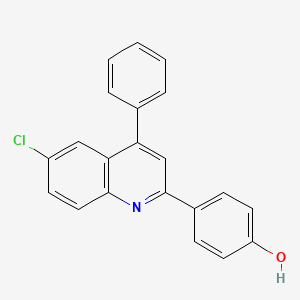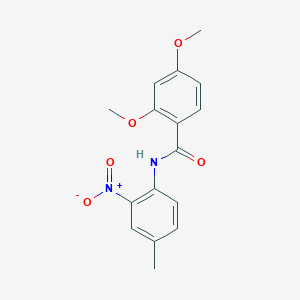![molecular formula C34H22Cl4N6O2 B5075087 1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea](/img/structure/B5075087.png)
1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea is a complex organic compound characterized by its multiple aromatic rings and urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and dichlorophenyl groups. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways involving urea derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and urea group allow it to form hydrogen bonds and π-π interactions, which can modulate the activity of its targets. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea: Unique due to its specific arrangement of aromatic rings and urea group.
Other Urea Derivatives: Compounds like N-phenyl-N’-[4-(phenylamino)phenyl]urea share structural similarities but differ in their specific functional groups and overall structure.
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and quinazoline moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-4-phenylquinazolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl4N6O2/c35-26-14-11-22(16-28(26)37)40-33(45)39-21-8-6-20(7-9-21)32-43-30-18-24(42-34(46)41-23-12-15-27(36)29(38)17-23)10-13-25(30)31(44-32)19-4-2-1-3-5-19/h1-18H,(H2,39,40,45)(H2,41,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOUBDKSZECFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)NC(=O)NC6=CC(=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B5075009.png)
![4-[[3-[(4-carboxyphenyl)sulfamoyl]-4-fluorobenzoyl]amino]benzoic acid](/img/structure/B5075016.png)
![dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate](/img/structure/B5075030.png)


![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5075055.png)

![3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5075070.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5075075.png)
![5-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5075079.png)
![2-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5075094.png)

![3-(Ethylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5075124.png)
![11-(4-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5075129.png)
